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Compound of Interest

Compound Name: EZH2-IN-21

Cat. No.: B1672411 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Initial Note on Compound Name: The compound "EZH2-IN-21" specified in the topic query

does not correspond to a publicly documented or widely recognized chemical probe for EZH2.

Therefore, this guide focuses on UNC1999, a well-characterized, potent, and orally

bioavailable dual inhibitor of EZH2 and EZH1. UNC1999 serves as an exemplary chemical

probe for interrogating the function of EZH2 in biochemical, cellular, and in vivo contexts.

Introduction to EZH2 and the Role of Chemical
Probes
Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive

Complex 2 (PRC2), a key epigenetic regulator.[1] EZH2 functions primarily as a histone

methyltransferase, catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark

associated with transcriptional repression.[1] Dysregulation of EZH2 activity, often through

overexpression or gain-of-function mutations, is implicated in the pathogenesis of numerous

cancers, making it a compelling therapeutic target.[1]

Chemical probes are indispensable tools for elucidating the biological functions of proteins like

EZH2. A high-quality chemical probe should be potent, selective, and cell-permeable, enabling

the precise interrogation of its target's role in cellular signaling and disease. UNC1999, along

with its inactive control compound UNC2400, provides a valuable toolset for researchers to

dissect the specific functions of EZH2 and its close homolog EZH1.[1][2]
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UNC1999: A Dual Inhibitor of EZH2 and EZH1
UNC1999 is a potent, small-molecule inhibitor that is competitive with the cofactor S-adenosyl-

L-methionine (SAM).[1] It exhibits high affinity for both wild-type and mutant forms of EZH2, as

well as its close homolog EZH1.[1] This dual inhibitory activity can be advantageous in

biological systems where EZH1 may compensate for the loss of EZH2 function.[1]

Mechanism of Action
UNC1999 binds to the SAM-binding pocket of EZH2, preventing the transfer of a methyl group

to its histone H3 substrate.[1] This leads to a global reduction in H3K27me3 levels, thereby

derepressing the transcription of EZH2 target genes.[3]

Quantitative Data for UNC1999
The following tables summarize the key quantitative data for UNC1999, providing a

comprehensive overview of its biochemical and cellular activity, as well as its pharmacokinetic

properties.

Biochemical Activity
Target Assay Type IC50 Ki Notes

EZH2 (Wild-

Type)
Radiometric <10 nM[3][4] 4.6 nM[1][5]

Competitive with

SAM[1]

EZH1 Radiometric 45 nM[3][4] -

~10-fold less

potent than for

EZH2[6]

EZH2 (Y641N

Mutant)
Radiometric

Potent

Inhibition[2]
-

Effective against

common gain-of-

function mutant

Cellular Activity
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Cell Line Assay Type IC50 / EC50 Notes

MCF10A (WT EZH2)

In-Cell Western

(H3K27me3

reduction)

124 ± 11 nM[1] 72-hour treatment

DB (EZH2 Y641N) Cell Proliferation 633 ± 101 nM[4]

Time- and

concentration-

dependent inhibition

Various Cancer Cell

Lines
Cell Viability

2-5 µM (GBM BTICs)

[6]

Varies depending on

the cell line

MCF10A
Cell Toxicity

(Resazurin assay)
19,200 ± 1,200 nM[1] Low cellular toxicity

In Vivo Pharmacokinetics (Mouse)
Administration
Route

Dose Cmax Bioavailability Notes

Intraperitoneal

(IP)
15 mg/kg

9,700 - 11,800

nM[1]
-

Plasma

concentration

above cellular

IC50 for ~12h[1]

Intraperitoneal

(IP)
50 mg/kg

9,700 - 11,800

nM[1]
-

Plasma

concentration

above cellular

IC50 for >24h[1]

Intraperitoneal

(IP)
150 mg/kg

9,700 - 11,800

nM[1]
- Well-tolerated[1]

Oral (PO) 50 mg/kg 4,700 nM[4]
Orally

bioavailable[1]

Plasma

concentration

above cellular

IC50 for ~20h[4]

Experimental Protocols
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Detailed methodologies are crucial for the robust application of chemical probes. Below are

representative protocols for key experiments involving UNC1999.

EZH2 Biochemical Assay (Radiometric)
This assay measures the enzymatic activity of EZH2 by quantifying the transfer of a

radiolabeled methyl group from ³H-SAM to a histone H3 peptide substrate.[2]

Materials:

Recombinant PRC2 complex (EZH2/EED/SUZ12)

Biotinylated histone H3 (21-44) peptide substrate

S-adenosyl-L-[methyl-³H]-methionine (³H-SAM)

UNC1999 and UNC2400 (inactive control)

Assay buffer (e.g., 20 mM Tris pH 8.0, 0.1% BSA, 0.01% Triton X-100, 0.5 mM DTT)

Streptavidin-coated plates

Scintillation counter

Procedure:

Prepare serial dilutions of UNC1999 and UNC2400 in assay buffer.

In a reaction plate, combine the PRC2 complex, histone H3 peptide substrate, and the test

compound.

Initiate the reaction by adding ³H-SAM.

Incubate at room temperature for a defined period (e.g., 60 minutes).[4]

Stop the reaction.

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated

peptide.
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Wash the plate to remove unincorporated ³H-SAM.

Measure the incorporated radioactivity using a scintillation counter.

Calculate IC50 values by fitting the data to a dose-response curve.

Cellular H3K27me3 Quantification (In-Cell Western)
This high-throughput immunofluorescence-based assay quantifies the levels of H3K27me3

within cells following treatment with an EZH2 inhibitor.[1]

Materials:

Cells of interest (e.g., MCF10A)

96-well plates

UNC1999 and UNC2400

Formaldehyde (for fixing)

Permeabilization buffer (e.g., Triton X-100 in PBS)

Primary antibody against H3K27me3

Fluorescently labeled secondary antibody

DNA stain for normalization (e.g., DRAQ5)

Imaging system

Procedure:

Seed cells in a 96-well plate and allow them to adhere.

Treat cells with a range of UNC1999 or UNC2400 concentrations for the desired duration

(e.g., 72 hours).[1]

Fix the cells with formaldehyde.
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Permeabilize the cells with permeabilization buffer.

Incubate with the primary antibody against H3K27me3.

Incubate with the fluorescently labeled secondary antibody.

Stain with a DNA dye for cell number normalization.

Scan the plate using an imaging system and quantify the fluorescence intensity.

Calculate the ratio of the H3K27me3 signal to the DNA stain signal and determine the IC50

value.

Western Blot for H3K27me3 and EZH2 Levels
Western blotting is used to qualitatively and semi-quantitatively assess the levels of specific

proteins in cell lysates.

Materials:

Cell lysates from treated and control cells

SDS-PAGE gels

PVDF or nitrocellulose membrane

Transfer buffer

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies against H3K27me3, total Histone H3, and EZH2

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Prepare cell lysates from cells treated with UNC1999, UNC2400, or vehicle.
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Determine protein concentration using a suitable assay (e.g., BCA).

Separate equal amounts of protein by SDS-PAGE.

Transfer the proteins to a membrane.

Block the membrane with blocking buffer.

Incubate the membrane with the primary antibodies overnight at 4°C.

Wash the membrane with TBST.

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room

temperature.

Wash the membrane with TBST.

Develop the blot using a chemiluminescent substrate and visualize the bands.

Normalize the H3K27me3 signal to the total Histone H3 signal.

Visualizations: Signaling Pathways and
Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and

experimental workflows related to EZH2 and its inhibition by UNC1999.
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EZH2 Signaling Pathway and Inhibition by UNC1999.
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Workflow for Radiometric EZH2 Biochemical Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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